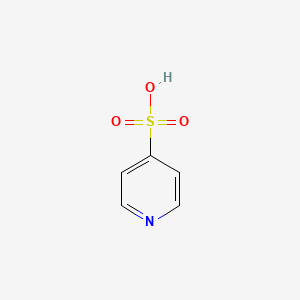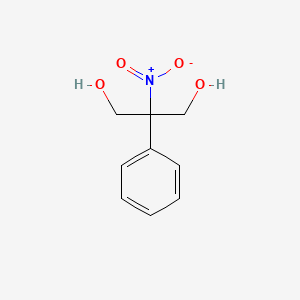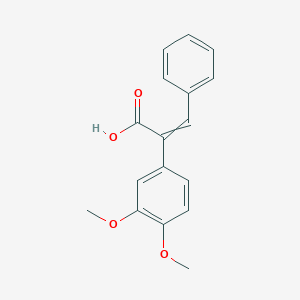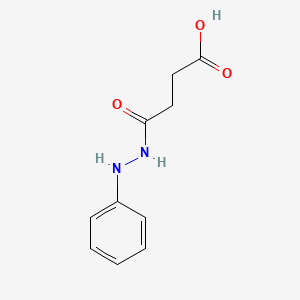
4-氯-2-甲硫基-6-苯基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is a chemical compound with the molecular formula C11H9ClN2S . It is also known by its CAS number 91063-60-4 .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” were not found, a related compound, “4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives,” was synthesized using fenclorim as a lead compound . The structures of the synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The InChI code for “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 . The molecular weight of the compound is 236.72 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “4-Chloro-2-methylsulfanyl-6-phenylpyrimidine” is 236.72 g/mol . The compound has a topological polar surface area of 51.1 Ų and a complexity of 197 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .科学研究应用
化学合成
“4-氯-2-甲硫基-6-苯基嘧啶” 是一种化学化合物,其分子式为 C11H9ClN2S . 它被用于合成各种其他化学化合物。 其独特的结构使其成为创建用于研究和工业应用的复杂分子的宝贵组成部分 .
杀菌剂
研究表明,“4-氯-2-甲硫基-6-苯基嘧啶” 的衍生物可能是控制核盘菌,一种植物病原真菌的潜在候选者 . 这表明它可以用于开发新的杀菌剂 .
作用机制
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is believed to act as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is responsible for the metabolism of pyrimidine compounds, and the inhibition of this enzyme by 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine may be responsible for its potential applications in medicinal chemistry and drug discovery.
Biochemical and Physiological Effects
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is able to inhibit the growth of several types of cancer cells, including breast, lung, and ovarian cancer cells. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
The use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine in laboratory experiments has several advantages and limitations. One of the main advantages of using 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is that it is relatively easy to synthesize in a laboratory setting, allowing for quick and cost-effective experiments. Additionally, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is relatively stable and has a low solubility in water, making it suitable for use in a variety of experiments. However, 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine is highly toxic and should be handled with extreme caution.
未来方向
The potential applications of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine are numerous and there are many potential future directions for research. Further studies could focus on the potential use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine as an anti-cancer agent and its potential use in the treatment of bacterial and fungal infections. Additionally, further research could be conducted to explore 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine’s potential as a starting material for the synthesis of other pyrimidine derivatives. Finally, further studies could be conducted to explore the potential use of 4-Chloro-2-methylsulfanyl-6-phenylpyrimidine as an inhibitor of dihydropyrimidine dehydrogenase (DPD).
合成方法
4-Chloro-2-methylsulfanyl-6-phenylpyrimidine can be synthesized in a laboratory setting using a variety of methods. The most common method involves the reaction of 4-chloro-2-methylsulfanyl-6-phenylpyrimidine and an alkali metal hydride such as sodium hydride. This reaction takes place in an inert atmosphere such as nitrogen or argon and requires a temperature of around 100°C. Other methods of synthesis include the reaction of 4-chloro-2-methylsulfanyl-6-phenylpyrimidine with a Grignard reagent, a Wittig reaction, and a reaction with a metal halide.
安全和危害
属性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEESGEQPRKDJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10287168 |
Source


|
| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91063-60-4 |
Source


|
| Record name | NSC49449 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrimidine, 4-chloro-2-(methylthio)-6-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10287168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)



![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)







![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)